molecular formula C8H13N3O2 B13253067 Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Cat. No.: B13253067
M. Wt: 183.21 g/mol
InChI Key: FPNBCJUIMJZXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a high-value aminopyrazole ester serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol, this compound is characterized by a locked 1H-tautomer due to the 1-methyl group, which prevents proton migration and enhances stability . The compound's structure features an electron-donating amino group and an electron-withdrawing ester group, creating a polarized system conducive to further chemical modifications . In research, aminopyrazole derivatives like this are advantageous frameworks for investigating interactions with various enzymes and receptors . They have been widely studied for their potential as kinase inhibitors , and explored in different therapeutic areas such as anticancer and anti-inflammatory agent development . The presence of the isopropyl ester group can enhance the compound's lipophilicity, potentially improving its binding affinity to biological targets . Multiple synthetic routes are available, including cyclocondensation with hydrazine derivatives or direct esterification of the corresponding carboxylic acid . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propan-2-yl 4-amino-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)7-6(9)4-11(3)10-7/h4-5H,9H2,1-3H3

InChI Key

FPNBCJUIMJZXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN(C=C1N)C

Origin of Product

United States

Preparation Methods

Step 1: Halogenation of N-Methyl-3-aminopyrazole

  • React N-methyl-3-aminopyrazole with halogenating agents (e.g., bromine or iodine) under controlled conditions to obtain 4-halogen-1-methyl-1H-pyrazole-3-amine .

Step 2: Diazotization and Coupling

  • Diazotize the halogenated pyrazole with sodium nitrite in acidic medium at low temperature (~0°C).
  • React the diazonium salt with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to introduce the difluoromethyl group, yielding 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole .

Step 3: Grignard Reaction and Carboxylation

  • Treat the halogenated intermediate with isopropyl magnesium chloride (Grignard reagent) at low temperature, then bubble carbon dioxide through the mixture to form the carboxylic acid derivative.
  • Acidify and recrystallize to obtain Isopropyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate .

Reaction Conditions & Optimization:

Parameter Range Notes
Grignard reagent 1.2 equivalents Ensures complete exchange
Temperature -20°C to 0°C Prevents side reactions
CO₂ pressure 1–2 atm Facilitates carboxylation

Advantages:

  • High regioselectivity and yield (>75%).
  • Suitable for large-scale synthesis.

Limitations:

  • Multi-step process requiring rigorous control of reaction parameters.

Recent innovations involve the direct introduction of difluoromethyl groups via coupling with potassium difluoromethyl trifluoroborate, as detailed in patent literature. These methods often include:

Reaction Optimization:

  • Use of weak bases (e.g., sodium bicarbonate) during ring closure to suppress isomer formation.
  • Recrystallization from mixed solvents (e.g., alcohol-water) to enhance purity.

Summary of Key Data and Comparative Table

Method Starting Materials Key Reactions Yield (%) Purity Advantages Limitations
Cyclocondensation Hydrazine + β-ketoester Cyclization 85–90 >99% Simplicity, scalability Isomer formation, purification needed
Michael Addition & Cyclization Unsaturated ester + hydrazine Michael addition + cyclization 80–90 >99% Mild, regioselective Sensitive to reaction conditions
Halogenation + Diazotization + Grignard Pyrazole halogenation + coupling + carboxylation Multi-step 75–80 >99% High regioselectivity Complex, multi-step
Difluoromethylation via Coupling Pyrazole derivatives + difluoromethyl reagents Coupling + cyclization 64–80 >99.5% Suitable for difluoromethyl substitution Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Here's a detailed overview of the applications of Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate, incorporating research findings from various sources.

Overview

This compound is a pyrazole derivative with diverse applications in chemistry, biology, and industry. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for creating complex heterocyclic systems relevant in the pharmaceutical field. The presence of the isopropyl group and carboxylate moiety can enhance its solubility and interaction with biological targets, making it valuable for various applications.

Scientific Research Applications

This compound serves as a building block in synthesizing more complex heterocyclic compounds. It is also used in studying enzyme inhibition and protein-ligand interactions. Moreover, it finds use in producing agrochemicals and materials with specific properties.

The compound exhibits diverse biological activities and potential therapeutic applications. Its mechanisms of action include:

  • Enzyme Inhibition: Modulating the activity of specific enzymes involved in metabolic pathways.
  • Receptor Binding: Influencing signaling pathways related to inflammation and cancer progression by binding to receptors.
  • Hydrogen Bonding: Interactions involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Case Study 1: Antimicrobial Efficacy

Studies have shown that this compound has antimicrobial efficacy against common bacterial strains, with significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Response

In experimental models of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its effectiveness in modulating inflammatory responses.

Preparation Methods

The synthesis of this compound typically involves the condensation of 1,3-diketones with hydrazines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity. Industrial production may involve similar synthetic routes but on a larger scale, with the use of continuous flow reactors and automated systems to enhance efficiency and scalability. Implementing green chemistry principles, such as using eco-friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carboxylate group can be reduced to form alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups. Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Mechanism of Action

The mechanism of action of Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole carboxylates are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of isopropyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate with analogous esters and substituted pyrazoles.

Structural Analogues

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) Key Properties/Applications
This compound 4-amino, 1-methyl, 3-carboxylate Isopropyl ~213.24 Intermediate in kinase inhibitor synthesis; moderate solubility in polar aprotic solvents
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate 6-bromo, 5-methyl, 4-carboxylate Methyl ~285.18 Used in organic electronics; higher volatility due to smaller ester group
Ethyl 4-amino-1H-pyrazole-3-carboxylate 4-amino, 3-carboxylate Ethyl ~169.17 Greater aqueous solubility; used in coordination chemistry
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-nitro, 1-methyl, 3-carboxylic acid None (free acid) ~187.13 Reactive intermediate for amide coupling; acidic (pKa ~3.5)

Key Differences and Implications

  • Ester Group Effects :

    • The isopropyl ester in the target compound enhances lipophilicity compared to methyl or ethyl esters, making it more suitable for lipid membrane penetration in drug design. However, this reduces aqueous solubility, limiting its use in aqueous-phase reactions .
    • Methyl esters (e.g., methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate) exhibit higher volatility and faster hydrolysis rates, favoring applications in gas-phase reactions or transient intermediates .
  • Substituent Effects: The 4-amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, critical for forming heterocyclic scaffolds. In contrast, nitro-substituted analogs (e.g., 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid) are more electrophilic, favoring aromatic substitution reactions. 1-Methyl substitution prevents tautomerism, stabilizing the pyrazole ring conformation and reducing side reactions during synthesis.

Biological Activity

Isopropyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of the isopropyl group and the carboxylate moiety enhances its solubility and interaction with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs). Kinases play crucial roles in cell cycle regulation, and their dysregulation is often implicated in cancer. For instance, studies have indicated that derivatives of pyrazole can inhibit CDK2 and CDK16, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown effective growth inhibition in MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 0.01 µM to 49.85 µM .

Table 1: Biological Activity of this compound

Biological Activity Cell Line IC50 Value (µM) Mechanism
AntitumorMCF70.01CDK2 Inhibition
AntitumorNCI-H46026Induction of Apoptosis
AntitumorSF-26849.85Cell Cycle Arrest
Kinase InhibitionCDK20.95Inhibition of Cell Proliferation
Kinase InhibitionCDK1633Induction of G2/M Phase Arrest

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound derivatives against various human cancer cell lines. The results indicated that compounds with this moiety significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Particularly, the compound showed promising results in inhibiting CDK2 and CDK16, which are critical for tumor growth regulation .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cellular pathways. The study revealed that the compound enhances p27 expression, a cyclin-dependent kinase inhibitor, leading to G2/M phase arrest in cancer cells. This mechanism highlights the potential therapeutic implications of targeting CDKs in oncology .

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